molecular formula C15H15NO3 B039993 3-Benzoyl dopamine CAS No. 119304-28-8

3-Benzoyl dopamine

Cat. No. B039993
CAS RN: 119304-28-8
M. Wt: 257.28 g/mol
InChI Key: WQJBDEHULKUMKX-UHFFFAOYSA-N
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Description

3-Benzoyl dopamine, also known as 3-BD, is a chemical compound that belongs to the family of catecholamines. It is a synthetic derivative of dopamine, a neurotransmitter that plays a crucial role in the regulation of reward, motivation, and movement. 3-BD has been extensively studied for its potential applications in scientific research, particularly in the fields of neurochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 3-Benzoyl dopamine involves its binding to dopamine D1 receptors in the brain. This results in the activation of intracellular signaling pathways such as the cyclic adenosine monophosphate (cAMP) pathway. The activation of these pathways leads to various physiological effects such as increased activity of dopaminergic neurons and enhanced release of dopamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated by its interaction with dopamine D1 receptors. It has been shown to increase the activity of dopaminergic neurons in the brain, which leads to enhanced release of dopamine. This, in turn, can result in various physiological effects such as increased locomotor activity, enhanced cognitive function, and improved mood.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-Benzoyl dopamine in lab experiments is its selectivity for dopamine D1 receptors. This allows researchers to study the function of these receptors in isolation, without the interference of other neurotransmitter systems. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Careful dose-response studies are necessary to determine the optimal concentration for experimental use.

Future Directions

There are several future directions for research involving 3-Benzoyl dopamine. One area of interest is the development of novel therapeutic agents that target dopamine D1 receptors for the treatment of various neurological and psychiatric disorders such as Parkinson's disease and schizophrenia. Another area of interest is the use of this compound as a tool for studying the function of dopamine D1 receptors in various animal models of disease. Finally, the development of new synthetic methods for the production of this compound may lead to improved purity and yield, which could enhance its utility as a research tool.
Conclusion:
In conclusion, this compound is a valuable tool for studying the function of dopamine D1 receptors in the brain. Its selectivity for these receptors and its ability to activate intracellular signaling pathways make it a valuable tool for investigating the role of dopamine in various physiological processes. However, careful dose-response studies are necessary to determine the optimal concentration for experimental use, and further research is needed to explore its potential applications in the development of novel therapeutic agents.

Synthesis Methods

The synthesis of 3-Benzoyl dopamine involves the reaction between dopamine and benzoyl chloride in the presence of a base such as sodium bicarbonate. The reaction produces this compound as a white crystalline solid. The purity of the compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

3-Benzoyl dopamine has been widely used in scientific research as a tool for studying the function of dopamine receptors in the brain. It has been shown to bind selectively to dopamine D1 receptors and activate intracellular signaling pathways. This makes it a valuable tool for investigating the role of dopamine in various physiological processes such as reward, motivation, and movement.

properties

CAS RN

119304-28-8

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

[5-(2-aminoethyl)-2-hydroxyphenyl] benzoate

InChI

InChI=1S/C15H15NO3/c16-9-8-11-6-7-13(17)14(10-11)19-15(18)12-4-2-1-3-5-12/h1-7,10,17H,8-9,16H2

InChI Key

WQJBDEHULKUMKX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)CCN)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)CCN)O

Other CAS RN

119304-28-8

synonyms

3-benzoyl dopamine
dopamine 3-benzoyl ester
MBDA

Origin of Product

United States

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